molecular formula C6H13NO3 B172704 N-Methyl-L-proline monohydrate CAS No. 199917-42-5

N-Methyl-L-proline monohydrate

Cat. No. B172704
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-JEDNCBNOSA-N
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Description

N-Methyl-L-proline monohydrate is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in pharmaceuticals and the food industry . It has a role as a plant metabolite and a human metabolite . It is a white to off-white powder .


Synthesis Analysis

The synthesis of N-Methyl-L-proline monohydrate can be achieved through biocatalysis. A racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process is efficient and scalable, and it avoids the use of halogenated solvents and waste .


Molecular Structure Analysis

The molecular formula of N-Methyl-L-proline monohydrate is C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da .


Physical And Chemical Properties Analysis

N-Methyl-L-proline monohydrate is a powder with a white to off-white color . Its melting point is between 114-116°C . It has an optical activity of [α]18/D −83.1°, c = 1 in H2O .

Scientific Research Applications

  • Scientific Field: Applied Microbiology and Biotechnology

    • Application Summary : L-proline analogues, including N-Methyl-L-proline, have been developed due to the unique role of L-proline in the folding and structure of proteins . These analogues are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. Generally, these analogues are used in cellular studies where they compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
    • Results or Outcomes : The results or outcomes of these studies can vary widely, but generally, the use of these analogues can lead to insights into cellular metabolism and the regulation of macromolecule synthesis .
  • Scientific Field: Pharmaceuticals and Food Industry

    • Application Summary : N-Methyl-L-proline is an amino acid that is widely used in the pharmaceuticals and food industry .
  • Scientific Field: Cellular Metabolism Studies

    • Application Summary : L-proline analogues, including N-Methyl-L-proline, are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
    • Methods of Application : The addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids or normal temperature .
    • Results or Outcomes : Therefore, amino acid analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
  • Scientific Field: Peptide Synthesis

    • Application Summary : N-Methyl-L-proline is used in peptide synthesis .
  • Scientific Field: Antitumor Activity Studies

    • Application Summary : Some L-proline analogues, such as L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
    • Methods of Application : The specific methods of application would depend on the particular study or experiment being conducted. Generally, these analogues are used in cellular studies where they inhibit cell growth .
    • Results or Outcomes : The results or outcomes of these studies can vary widely, but generally, the use of these analogues can lead to insights into their potential antitumor activity .
  • Scientific Field: Organic Synthesis

    • Application Summary : Many hydroxyprolines (HOPs), such as 4-L-THOP and cis-4-hydroxy-L-proline (4-L-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .
    • Results or Outcomes : The outcomes of using these analogues in organic synthesis would be product-specific .

properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583529
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-proline monohydrate

CAS RN

199917-42-5
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Kurganov, LY Zhuchkova, VA Davankov - Bulletin of the Academy of …, 1977 - Springer
… N-Methyl-L-proline monohydrate had [c~]~-83.2 (C 0.96, tt20) (converted tothe anhydrous product), mp 137-138~ Found: C 48.3; H 8.5; N 9.4%. C6tInNO2.tt20. …
Number of citations: 3 link.springer.com
D Monti, M De Rossi, A Sorrenti… - … A European Journal, 2010 - Wiley Online Library
… hydrochloride (EDCl, 606 mg, 3.16 mmol) and 1-hydroxy-1H-benzotriazole (HOBT, 427 mg, 3.16 mmol) were added to a stirred solution of N-methyl-L-proline monohydrate (58 mg, 0.45 …

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